molecular formula C8H11NO2 B1677172 Octopamine CAS No. 104-14-3

Octopamine

Cat. No. B1677172
CAS RN: 104-14-3
M. Wt: 153.18 g/mol
InChI Key: QHGUCRYDKWKLMG-UHFFFAOYSA-N
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Description

Octopamine is an organic chemical closely related to norepinephrine and synthesized biologically by a homologous pathway . It is often considered the major “fight-or-flight” neurohormone of invertebrates . It is an adrenergic biogenic amine that is found in some invertebrates and vertebrates and has been used to treat hypotension . Octopamine is a member of the class of phenylethanolamines that is phenol which is substituted at the para-position by a 2-amino-1-hydroxyethyl group .


Synthesis Analysis

Octopamine is synthesized from tyrosine by the action of a tyrosine decarboxylase enzyme . In a study, it was found that introducing octopamine at certain levels in astrocyte cultures from mice’s cerebral cortex triggers lactate production, promoting cell survival . Another study showed that [11C]-p- and m-octopamine hydrochloride were synthesized from [11C]HCN in a two-step sequence .


Molecular Structure Analysis

Octopamine is a member of the class of phenylethanolamines that is phenol which is substituted at the para-position by a 2-amino-1-hydroxyethyl group . It is a biogenic phenylethanolamine which has been found to act as a neurotransmitter, neurohormone or neuromodulator in invertebrates .


Chemical Reactions Analysis

Octopamine binds to its receptors causing elevation of intracellular Ca 2+ or 3′,5′-cyclic adenosine monophosphate concentrations . Both these second messengers modulate cellular signaling processes and thereby contribute to long-lasting behavioral effects in an organism .


Physical And Chemical Properties Analysis

Octopamine has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . It is a member of phenylethanolamines and a member of tyramines . It is a conjugate base of an octopaminium .

Scientific Research Applications

Modulation of Reproductive and Behavioral Processes

Octopamine has been identified as crucial in modulating reproductive behaviors and physiological processes in Drosophila melanogaster. For instance, it controls ovulation by acting on specific neurons in the central nervous system (CNS) abdominal ganglion, influencing the release of mature oocytes in female Drosophila. This action underscores octopamine's role in fertility and reproductive success (Monastirioti, 2003).

Influence on Insect Behavior and Physiology

Octopamine significantly impacts the behavior and physiological functions of insects and arthropods, such as modulating phase transition in locusts and serving as a neurotransmitter and neuromodulator across various species (Verlinden et al., 2010). Its influence extends to enhancing responsiveness to stimuli related to foraging in honey bees, thereby affecting social behavior and communication within insect societies (Barron, Schulz, & Robinson, 2002).

Octopamine in Sensory Modulation

Research has demonstrated octopamine's role in modulating sensory neuron responses, particularly in relation to sex pheromones in insects. This modulation is critical for behavioral responses such as mating and finding food, highlighting the importance of octopamine in sensory perception and behavioral adaptation (Hillier & Kavanagh, 2015).

Neuromodulatory Effects on Aggression

In studies on Drosophila, octopamine has been linked to aggression, functioning similarly to how noradrenaline affects aggression in mammals. The modulation of aggressive behavior by octopamine in male Drosophila demonstrates its significant role in social interactions and survival strategies (Hoyer et al., 2008).

Safety And Hazards

When handling Octopamine, one should avoid breathing mist, gas or vapours . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured .

Future Directions

Recent research has discovered how octopamine communicates with other cells in mammalian brains to prevent cell death . This understanding of octopamine’s role could inform future therapies for neurodegenerative diseases and psychiatric disorders linked to dysregulated octopamine levels, such as Alzheimer’s, Parkinson’s, and bipolar disorder .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGUCRYDKWKLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043873
Record name Octopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octopamine

CAS RN

104-14-3
Record name Octopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octopamine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octopamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Octopamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octopamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.890
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Record name OCTOPAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,000
Citations
J Axelrod, JM Saavedra - Nature, 1977 - search.ebscohost.com
… Thus, the higher steady-state concentration of noradrenaline as compared to octopamine may not reflect the functional importance of each amine. Though the tissue concentration of …
Number of citations: 307 search.ebscohost.com
T Roeder - Progress in neurobiology, 1999 - Elsevier
Octopamine (OA), a biogenic monoamine structurally related … All octopamine receptors belong to the family of G-protein … Recently, octopamine receptors from molluscs and insects have …
Number of citations: 673 www.sciencedirect.com
T Roeder - Annu. Rev. Entomol., 2005 - annualreviews.org
▪ Abstract Octopamine (OA) and tyramine (TA) are the invertebrate counterparts of the vertebrate adrenergic transmitters. They are decarboxylation products of the amino acid tyrosine, …
Number of citations: 719 www.annualreviews.org
T Farooqui - Open access insect physiology, 2012 - Taylor & Francis
Octopamine (OCT) belongs to a group of compounds known as biogenic amines. OCT, a monohydroxylic analog of norepinephrine, is found in both vertebrate and invertebrate nervous …
Number of citations: 202 www.tandfonline.com
H Verlinden, R Vleugels, E Marchal, L Badisco… - Journal of insect …, 2010 - Elsevier
The biogenic amine octopamine and its biological precursor tyramine are thought to be the invertebrate functional homologues of the vertebrate adrenergic transmitters. Octopamine …
Number of citations: 175 www.sciencedirect.com
PD Evans - The Journal of physiology, 1981 - Wiley Online Library
… of octopamine receptor mediate the actions of octopamine on the … Octopamine 2A can be distinguished for octopamine 2B … of the various classes of octopamine receptors, their possible …
Number of citations: 383 physoc.onlinelibrary.wiley.com
AP Davenport, PD Evans - Insect Biochemistry, 1984 - Elsevier
… Although D( -- )octopamine is known to be the naturally occuring isomer of octopamine in … ) it is not commercially available and DL-octopamine was used as the standard in the present …
Number of citations: 276 www.sciencedirect.com
I Orchard, JM Ramirez, AB Lange - Annual review of entomology, 1993 - annualreviews.org
… As we shall see, octopamine not only promotes the expression of the flight motor output in … of octopamine in regulating energy metabolism at the onset of flight, (b) the role of octopamine …
Number of citations: 310 www.annualreviews.org
SC Hoyer, A Eckart, A Herrel, T Zars, SA Fischer… - Current Biology, 2008 - cell.com
… mutant males lacking octopamine. This suppression is independent of whether tyramine, the precursor of octopamine, is increased or also depleted. Restoring octopamine synthesis in …
Number of citations: 309 www.cell.com
PD Evans, S Robb - Neurochemical research, 1993 - Springer
… Octopamine receptor subclasses were first proposed to explain differences in the pharmacological profiles of a range of physiological responses to octopamine … to octopamine in a …
Number of citations: 121 link.springer.com

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